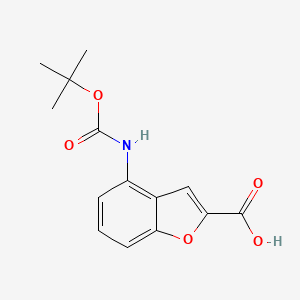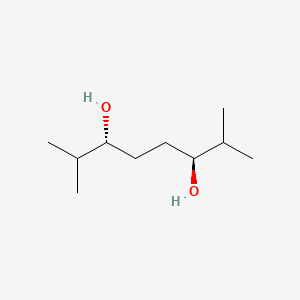
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol: is an organic compound with a unique stereochemistry It is characterized by the presence of two hydroxyl groups attached to a carbon chain, which also includes two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor compound using a suitable reducing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalytic hydrogenation or other reduction techniques, followed by purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 2,7-dimethyloctane-3,6-dione.
Reduction: Formation of 2,7-dimethyloctane.
Substitution: Formation of 2,7-dimethyloctane-3,6-dichloride or similar derivatives.
Applications De Recherche Scientifique
Chemistry: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavors, where its unique structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry can affect its binding affinity and specificity for these targets, thereby modulating its biological effects.
Comparaison Avec Des Composés Similaires
- rel-(3R,6S,7S)-6α-hydroxycyclonerolidol
- (3R,6S)-6-Hydroxylasiodiplodin
- (2R,3R,6S,8R)-Methyl Homononactate
Comparison: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H22O2 |
|---|---|
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(3S,6R)-2,7-dimethyloctane-3,6-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
Clé InChI |
IIEGQVRKIRPFFP-AOOOYVTPSA-N |
SMILES isomérique |
CC(C)[C@@H](CC[C@@H](C(C)C)O)O |
SMILES canonique |
CC(C)C(CCC(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)


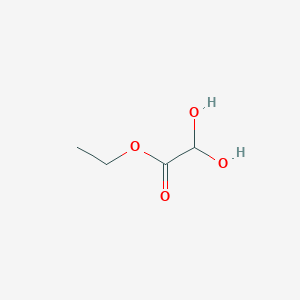
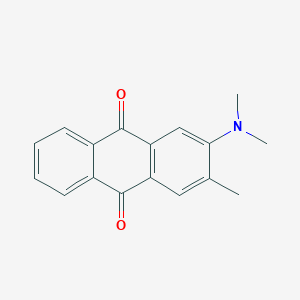
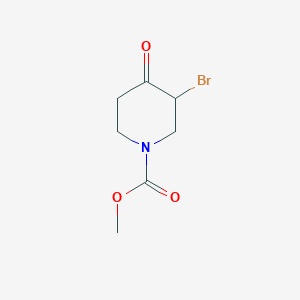

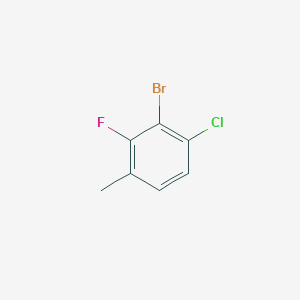
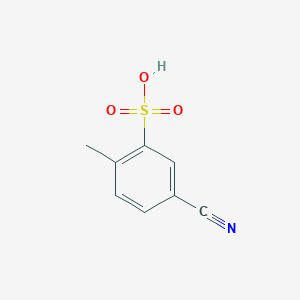
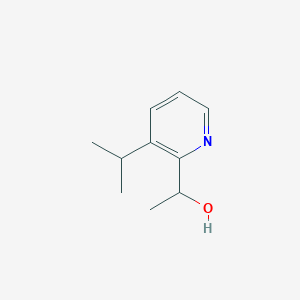
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
